molecular formula C10H13BrN2O B1522723 4-(5-Bromo-4-methylpyridin-2-yl)morpholine CAS No. 1187385-96-1

4-(5-Bromo-4-methylpyridin-2-yl)morpholine

Cat. No. B1522723
CAS RN: 1187385-96-1
M. Wt: 257.13 g/mol
InChI Key: OGFCWGDHSGDUNY-UHFFFAOYSA-N
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Description

“4-(5-Bromo-4-methylpyridin-2-yl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol .

Scientific Research Applications

Efficient Synthesis and Functionalization

  • Synthesis of Potent Antimicrobials : A related compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, demonstrated potential in synthesizing potent antimicrobials, including derivatives like arecoline, phendimetrazine, and polygonapholine. The process involved bromination and dehydration with cyclization as critical steps (Y. C. S. Kumar et al., 2007).
  • Aminocarbonylation via Palladium Catalysis : The aminocarbonylation reaction of bromopyridines, including derivatives with morpholine, under palladium catalysis, highlighted the reactivity towards forming amino-substituted bromopyridazinones. This method shows promise for functionalizing pyridine rings for diverse applications (A. Takács et al., 2012).

Photophysical Evaluation and Computational Study

  • Highly Emissive Fluorophores : A study on 2-morpholino pyridine compounds revealed their significant emissive properties in solution and solid states, suggesting their potential as fluorophores for various applications. The substituent effects on fluorescence properties were systematically evaluated, showing that specific morpholino pyridine derivatives exhibit strong fluorescence across different solvents and solid states (Masayori Hagimori et al., 2019).

Biological Activity

  • Anticonvulsant Activity : Sodium channel blocking 3-aminopyrroles, synthesized from acetophenone and glycine derivatives, showed considerable anticonvulsant activity without neurotoxicity in tests. A derivative, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, emerged as notably active, indicating the therapeutic potential of morpholine derivatives in epilepsy management (K. Unverferth et al., 1998).

New Synthetic Strategies

  • Substituted Morpholines Synthesis : Research presented a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. This method, featuring a Pd-catalyzed carboamination reaction, provides a versatile approach to accessing various morpholine derivatives, which could include compounds like 4-(5-Bromo-4-methylpyridin-2-yl)morpholine for specific applications (Matthew L. Leathen et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “4-(5-Bromopyrimidin-2-yl)morpholine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(5-bromo-4-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-8-6-10(12-7-9(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFCWGDHSGDUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675188
Record name 4-(5-Bromo-4-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-4-methylpyridin-2-yl)morpholine

CAS RN

1187385-96-1
Record name 4-(5-Bromo-4-methyl-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromo-4-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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